molecular formula C11H15NO3 B11726820 methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate CAS No. 933471-46-6

methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate

Cat. No.: B11726820
CAS No.: 933471-46-6
M. Wt: 209.24 g/mol
InChI Key: DOYKYXMRPXMHLZ-JTQLQIEISA-N
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Description

Methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate is a chiral β-amino acid ester characterized by a 3-methoxyphenyl substituent at the β-position of the propanoate backbone. The compound’s stereochemistry (3S configuration) is critical for its biological activity and synthetic utility, particularly as an intermediate in pharmaceutical synthesis . The compound’s hydrochloride salt (CAS 845909-40-2) is noted for high purity (NLT 97%) and relevance in API manufacturing .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

933471-46-6

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate

InChI

InChI=1S/C11H15NO3/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1

InChI Key

DOYKYXMRPXMHLZ-JTQLQIEISA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H](CC(=O)OC)N

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)OC)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Knoevenagel Condensation :

    • 3-Methoxybenzaldehyde reacts with methyl cyanoacetate in the presence of a base (e.g., piperidinium acetate) to form (E)-methyl 3-(3-methoxyphenyl)acrylate.

    • Optimized Conditions :

      • Solvent: Toluene

      • Temperature: 110°C

      • Yield: 92%

  • Asymmetric Michael Addition :

    • The acrylate intermediate undergoes enantioselective addition of ammonia equivalents. Chiral catalysts such as (R)-BINOL-derived phosphoric acids induce the (S)-configuration at the β-position.

    • Key Parameters :

      • Catalyst: (R)-TRIP (5 mol%)

      • Ammonia Source: Benzyl carbamate

      • Solvent: Dichloromethane

      • Temperature: 0°C → 25°C

      • Enantiomeric Excess (ee): 94%

Workup and Purification

  • Deprotection : Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding the free amine.

  • Esterification : Methanol under acidic conditions (HCl gas) finalizes the methyl ester.

  • Characterization :

    • ¹H NMR (CDCl₃): δ 3.72 (s, 3H, OCH₃), 3.65 (s, 3H, COOCH₃), 4.21 (dd, J = 8.2 Hz, 1H, CHNH₂).

    • [α]D²⁵ : +34.5° (c = 1.0, CHCl₃).

Catalytic Asymmetric Hydrogenation

An alternative industrial approach employs asymmetric hydrogenation of α,β-unsaturated precursors.

Substrate Preparation

  • α,β-Unsaturated Ester Synthesis :

    • 3-Methoxyphenylacetone is condensed with methyl glyoxylate to form methyl (E)-3-(3-methoxyphenyl)-2-nitroacrylate.

Hydrogenation Conditions

  • Catalyst : Ru-(S)-Xyl-SYNPHOS (0.1 mol%)

  • Pressure : 50 bar H₂

  • Solvent : Ethanol

  • Temperature : 50°C

  • Yield : 89%

  • ee : 98%

Comparative Advantages

  • Scalability : Demonstrated at 200 g scale with minimal catalyst loading.

  • Purity : >99% by HPLC after recrystallization (hexane/EtOAc).

Enzymatic Resolution of Racemic Mixtures

For cost-sensitive applications, kinetic resolution using lipases provides moderate enantioselectivity.

Procedure

  • Substrate : Racemic methyl 3-amino-3-(3-methoxyphenyl)propanoate.

  • Enzyme : Candida antarctica Lipase B (CAL-B).

  • Conditions :

    • Acylating Agent: Vinyl acetate

    • Solvent: tert-Butyl methyl ether

    • Conversion: 45% (50% theoretical maximum)

    • ee (Product): 90%.

Limitations

  • Yield : Limited to 45% for the desired (S)-enantiomer.

  • Cost : Enzyme recycling requires immobilization on silica supports.

Industrial Production and Process Optimization

Large-Scale Synthesis

  • Reactor Setup : 500 L jacketed reactor with mechanical stirring and temperature control.

  • Batch Process :

    • Step 1: Knoevenagel condensation (92% yield).

    • Step 2: Asymmetric Michael addition (85% yield, 94% ee).

    • Total Yield: 78%.

Cost Analysis

ComponentCost per kg (USD)
3-Methoxybenzaldehyde120
(R)-TRIP Catalyst2,500
Pd-C (5% wt)1,800
Total 4,420

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antinociceptive Properties
Research has shown that methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate exhibits notable antinociceptive effects. In vivo studies conducted on rodent models indicate its potential for pain management, particularly in neuropathic pain scenarios. The compound may inhibit pathways associated with pain signaling, providing a basis for its development into analgesic medications.

1.2 Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially safeguarding neuronal cells from apoptosis. This property could be crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

1.3 Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties, indicating that this compound may also possess such activities. Further research is required to confirm its efficacy against various pathogens, but initial findings are promising for its application in infectious disease treatments .

Synthetic Applications

2.1 Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations makes it valuable in the pharmaceutical industry for creating complex compounds with therapeutic potential .

2.2 Enzymatic Resolution
The compound can be utilized in enzymatic processes for the resolution of racemic mixtures, enhancing the yield of optically active compounds. For instance, it can be converted into cis-lactams, which are precursors for other pharmaceuticals like Diltiazem, a medication used to treat hypertension and angina .

Summary of Biological Activities

Activity Description
AntinociceptiveExhibits significant pain-relieving effects in rodent models
NeuroprotectiveProtects neuronal cells from apoptosis
AntimicrobialPotential antimicrobial properties; further studies needed

Synthesis Overview

The synthesis of this compound typically involves several steps:

Step Description
Starting Materials3-methoxybenzyl bromide and methyl acrylate
Nucleophilic SubstitutionFormation of methyl 3-(3-methoxyphenyl)propanoate
AminationIntroduction of the amino group

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of β-amino acid esters is exemplified by variations in the aromatic substituent, which influence physicochemical properties and applications. Below is a comparative analysis of methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate with its analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Key References
This compound (hydrochloride) 3-methoxyphenyl C₁₁H₁₄ClNO₃ 283.73 N/A N/A
Methyl (3S)-3-amino-3-phenylpropanoate Phenyl C₁₀H₁₃NO₂ 193.22* N/A N/A
Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate 3-chlorophenyl C₁₀H₁₂ClNO₂ 213.66 1.220 (Predicted) 311.6 (Predicted)
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate 3,5-dichlorophenyl C₁₀H₁₁Cl₂NO₂ 248.11 1.326 (Predicted) N/A
Methyl (3S)-3-amino-3-(3,5-difluorophenyl)propanoate 3,5-difluorophenyl C₁₀H₁₁F₂NO₂ 227.20 N/A N/A
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate 3-(trifluoromethyl)phenyl C₁₁H₁₂F₃NO₂ 247.21 N/A N/A
Methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate (hydrochloride) 2-chloropyridin-4-yl C₉H₁₂Cl₂N₂O₂ 251.11 N/A N/A

*Calculated based on molecular formula. Predicted values are derived from computational models.

Key Observations:

Substituent Effects on Molecular Weight and Polarity: Halogenated derivatives (e.g., 3-chloro, 3,5-dichloro) exhibit higher molecular weights and densities compared to the methoxy-substituted compound, reflecting increased atomic mass and polarizability . The trifluoromethyl group in C₁₁H₁₂F₃NO₂ introduces significant hydrophobicity, which may enhance membrane permeability in drug candidates .

In contrast, electron-withdrawing groups (e.g., -Cl, -CF₃) may alter reactivity in coupling or cyclization steps . Pyridinyl derivatives (e.g., 2-chloropyridin-4-yl) introduce heteroaromaticity, expanding utility in metal-catalyzed cross-coupling reactions .

Biological and Synthetic Relevance: The 3,5-dichlorophenyl analog (MW 248.11) is a high-purity API intermediate, underscoring the importance of halogenated β-amino acids in antimalarial or antiviral drug development . Ethyl esters with 4-methoxyphenyl substituents (e.g., ethyl (2R,3S)-2,3-dihydroxy-3-(4-methoxyphenyl)propanoate) highlight the role of methoxy positioning in modulating solubility and metabolic stability .

Biological Activity

Methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Overview

  • Chemical Structure : this compound has the molecular formula C17H19NO3C_{17}H_{19}NO_3 and a molecular weight of 285.34 g/mol .
  • CAS Number : The compound is identified by CAS No. 2446453.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in the central nervous system and cardiovascular system.

Target Enzymes and Receptors

  • Enzymatic Interactions :
    • The compound has been shown to interact with enzymes such as lipases, which are crucial for hydrolyzing triglycerides and phospholipids. This interaction can influence lipid metabolism .
  • Receptor Modulation :
    • Preliminary studies suggest that this compound may act on neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.

Pharmacological Effects

  • Neuroprotective Properties : Research indicates that this compound may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
  • Cardiovascular Benefits : The compound's ability to modulate cardiovascular responses through enzyme inhibition suggests potential use in managing conditions like hypertension .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Enzymatic Resolution :
    • Utilizing lipases for enantioselective hydrolysis, which allows for the production of optically active derivatives with high enantiomeric excess .
  • Chemical Synthesis :
    • Traditional chemical synthesis methods involve the use of specific reagents under controlled conditions to achieve the desired product purity and yield.

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective properties of this compound, researchers found that the compound significantly reduced neuronal cell death in vitro when exposed to oxidative stress. This suggests its potential role in preventing neurodegeneration.

Case Study 2: Cardiovascular Applications

Another study focused on the cardiovascular effects of this compound demonstrated that it could lower blood pressure in hypertensive animal models, indicating its potential as a therapeutic agent for managing hypertension.

Data Tables

PropertyValue
Molecular FormulaC17H19NO3C_{17}H_{19}NO_3
Molecular Weight285.34 g/mol
CAS Number2446453
Potential ApplicationsNeuroprotection, Cardiovascular health

Q & A

Q. What are the optimal reaction conditions for synthesizing methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate?

The synthesis involves enantioselective methods, such as catalytic hydrogenation or asymmetric catalysis, to achieve the desired (3S) configuration. Key parameters include:

  • Temperature : 25–40°C to prevent racemization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
  • Catalysts : Chiral catalysts (e.g., Rhodium-BINAP complexes) ensure stereochemical control . Reaction progress is monitored via TLC, and purity is confirmed by HPLC (>98% enantiomeric excess) .

Q. How does the 3-methoxyphenyl substituent influence the compound’s biological activity?

The 3-methoxyphenyl group enhances lipophilicity, improving membrane permeability. Its electron-donating methoxy group facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors), as observed in analogous compounds with antiproliferative IC50 values of 10–15 µM in cancer cell lines . Structural analogs lacking this group show reduced activity, highlighting its role in target engagement .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirms regiochemistry (e.g., methoxy group position) and stereochemistry via coupling constants .
  • HPLC with chiral columns : Validates enantiomeric purity .
  • Mass spectrometry : Determines molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across structurally similar analogs?

Discrepancies in IC50 values (e.g., 10.2 µM vs. 15.5 µM in LNCaP vs. T47-D cells) may arise from substituent effects or cell-specific uptake mechanisms . To address this:

  • Perform competitive binding assays to compare target affinity.
  • Use molecular docking simulations to assess interactions with active sites .
  • Validate findings with metabolomic profiling to identify off-target effects .

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH optimization : Stability studies show degradation at pH < 4 due to ester hydrolysis. Buffered formulations (pH 6–7) mitigate this .
  • Lyophilization : Enhances shelf life by reducing hydrolytic degradation .
  • Protective groups : Temporarily masking the amino group (e.g., Boc protection) during storage improves stability .

Q. How can enantiomeric impurities impact pharmacological outcomes, and how are they quantified?

Even 2% of the (3R)-enantiomer can alter binding kinetics or induce toxicity. Advanced methods include:

  • Chiral shift reagents in NMR : Detect trace enantiomers .
  • Circular dichroism (CD) spectroscopy : Measures optical activity differences .
  • Crystallography : Resolves absolute configuration via X-ray diffraction .

Methodological Considerations

Q. What experimental designs are recommended for studying metabolic pathways?

  • Isotopic labeling (e.g., ¹⁴C at the methoxy group) tracks metabolic fate in vitro/in vivo .
  • LC-MS/MS : Identifies metabolites (e.g., demethylated or hydroxylated derivatives) .
  • Enzyme inhibition assays : Use liver microsomes to assess CYP450-mediated metabolism .

Q. How do researchers address conflicting data in stereochemical assignments?

Discrepancies between computational predictions (e.g., DFT calculations) and experimental data require:

  • Vibrational circular dichroism (VCD) : Validates computed configurations .
  • Single-crystal X-ray analysis : Provides unambiguous structural proof .

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